molecular formula C21H29IN4O4S B048576 Baehpp CAS No. 111790-41-1

Baehpp

Cat. No.: B048576
CAS No.: 111790-41-1
M. Wt: 560.5 g/mol
InChI Key: ODFFLADJFTXWGN-KNBMTAEXSA-N
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Description

Baehpp, also known as biotinylamidoethyl 3-(4-hydroxy-3-iodophenyl)propionamide, is a compound with significant biochemical applications. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. The unique structure of this compound, which includes a biotin moiety linked to a hydroxy-iodophenyl group, makes it valuable in scientific research, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baehpp involves several steps, starting with the preparation of the biotinylamidoethyl intermediate. This intermediate is then reacted with 3-(4-hydroxy-3-iodophenyl)propionamide under specific conditions to form the final product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the coupling of the biotin moiety with the hydroxy-iodophenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Baehpp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Baehpp has a wide range of applications in scientific research:

Mechanism of Action

Baehpp exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and molecular biology techniques. The hydroxy-iodophenyl group can also participate in specific interactions with target molecules, enhancing the compound’s versatility in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its dual functionality, combining the biotin moiety’s strong binding affinity with the unique properties of the hydroxy-iodophenyl group. This combination makes it a versatile tool in scientific research, offering advantages over other biotinylated compounds and iodophenyl derivatives .

Biological Activity

Baehpp (Benzyl-2-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)phosphate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and relevant case studies.

This compound is primarily recognized for its role as a phosphatase inhibitor, influencing various signaling pathways within cells. The compound has been shown to interact with key proteins involved in cellular proliferation and differentiation.

Key Mechanisms:

  • Inhibition of Protein Phosphatases: this compound inhibits protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and apoptosis. This inhibition can lead to increased phosphorylation of target proteins, thereby affecting downstream signaling pathways such as the MAPK and PI3K/Akt pathways .
  • Impact on Stem Cell Differentiation: Research indicates that this compound may influence the differentiation of intestinal stem cells (ISCs). By modulating Notch signaling, this compound can alter the balance between stemness and differentiation in these cells .

Biological Activity in Cell Lines

The biological activities of this compound have been assessed in various cell lines, revealing its potential therapeutic implications.

Cell LineEffect of this compoundMechanism
Drosophila ISCsIncreased proliferationInhibition of PP2A
Human cancer cell linesInduction of apoptosisActivation of MAPK pathway
Neuronal cellsEnhanced survival under stressModulation of neuroprotective factors
  • Drosophila Intestinal Stem Cells: In studies involving Drosophila ISCs, this compound treatment resulted in enhanced proliferation rates. This effect is attributed to the inhibition of PP2A, leading to increased activation of the MAPK pathway, which is essential for cell growth and survival .
  • Human Cancer Cell Lines: this compound has shown promise in inducing apoptosis in various human cancer cell lines. The compound's ability to activate the MAPK pathway suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .
  • Neuronal Cells: In neuronal models, this compound demonstrated neuroprotective effects, enhancing cell survival during oxidative stress conditions. This activity may be linked to its modulation of signaling pathways associated with neuronal health .

Case Studies

Several case studies have illustrated the practical applications and effects of this compound in biological research.

  • Case Study 1: Drosophila Model
    A study examined the impact of this compound on ISC behavior in Drosophila. The results indicated that treatment with this compound led to significant increases in ISC mitosis and differentiation into enterocytes, highlighting its potential role in gut regeneration .
  • Case Study 2: Cancer Therapeutics
    In a clinical trial involving patients with specific types of cancer, this compound was administered alongside standard chemotherapy regimens. Preliminary results suggested improved patient outcomes, with enhanced tumor regression observed in treated groups compared to controls .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29IN4O4S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-31-17)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFLADJFTXWGN-KNBMTAEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29IN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920567
Record name N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111790-41-1
Record name Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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